2-Bromo-1-(4-hydroxyphenyl)propan-1-one (CAS 53946-87-5) is a highly reactive alpha-bromoketone featuring a para-phenolic hydroxyl group, serving as a critical electrophilic building block in pharmaceutical manufacturing. It is primarily procured as an advanced intermediate for the synthesis of phenylethanolamine-class active pharmaceutical ingredients (APIs) and substituted heterocycles [1]. Its dual functionality—an alkylating alpha-bromo center and a derivatizable phenolic hydroxyl—makes it a cornerstone material where precise regiocontrol and rapid nucleophilic displacement are required in industrial scale-up [2].
Substituting this compound with its unbrominated precursor, 4'-hydroxypropiophenone, forces manufacturers to perform in-house alpha-bromination, which generates equimolar hydrogen bromide (HBr) as a corrosive byproduct [1]. This HBr can trigger unwanted electrophilic aromatic substitution on the electron-rich phenol ring, requiring complex neutralization and lowering overall yield[2]. Conversely, substituting with the cheaper chloro-analog (2-chloro-1-(4-hydroxyphenyl)propan-1-one) drastically reduces nucleophilic substitution rates, necessitating harsher reaction conditions that frequently lead to thermal degradation or oxidation of the sensitive phenolic moiety during prolonged heating [3].
In the synthesis of piperidinoalkanol APIs (such as ifenprodil analogs), the alpha-bromo ketone exhibits significantly higher reactivity compared to its chloro analog. Nucleophilic displacement by secondary amines proceeds rapidly with the bromo derivative, achieving high conversion at lower temperatures, whereas the chloro derivative requires extended heating that risks thermal degradation of the phenolic group [1].
| Evidence Dimension | SN2 nucleophilic substitution rate |
| Target Compound Data | Amination proceeds to >95% conversion at 60-90°C within 3-6 hours. |
| Comparator Or Baseline | 2-Chloro-1-(4-hydroxyphenyl)propan-1-one |
| Quantified Difference | >50-fold increase in reaction rate, reducing required reaction time by over 70%. |
| Conditions | Amine condensation in polar alcoholic solvents (e.g., ethanol or methanol). |
Enables milder processing conditions, preventing thermal degradation and improving overall API yield and throughput.
Starting syntheses directly with purified 2-bromo-1-(4-hydroxyphenyl)propan-1-one eliminates the need for in-situ bromination of 4'-hydroxypropiophenone. In-situ bromination generates equimolar HBr, which catalyzes unwanted side reactions on the electron-rich phenol ring [1]. Utilizing the pre-brominated intermediate avoids the yield loss typically associated with HBr-mediated degradation and simplifies downstream purification [2].
| Evidence Dimension | Target intermediate yield and purity |
| Target Compound Data | Direct use of pre-brominated intermediate yields >95% purity in subsequent condensation steps. |
| Comparator Or Baseline | 4'-Hydroxypropiophenone (requiring in-situ bromination) |
| Quantified Difference | Avoids 15-25% yield loss from HBr-catalyzed electrophilic aromatic substitution side reactions. |
| Conditions | Standard industrial reactor setups without specialized HBr scrubbing. |
Procurement of the pre-brominated intermediate directly translates to higher throughput and reduced waste management costs in scale-up.
Alpha-bromoketones are highly effective precursors for Hantzsch thiazole synthesis. When reacting with thioureas, 2-bromo-1-(4-hydroxyphenyl)propan-1-one undergoes rapid cyclocondensation. The high electrophilicity of the bromo-carbon ensures that the cyclization outpaces competing side reactions, delivering significantly higher yields than chlorinated precursors [1].
| Evidence Dimension | Cyclocondensation isolated yield |
| Target Compound Data | >85% yield of target thiazole within 2 hours. |
| Comparator Or Baseline | 2-Chloro-1-(4-hydroxyphenyl)propan-1-one |
| Quantified Difference | 20-30% higher isolated yield and 6x faster reaction completion. |
| Conditions | Reaction with thiourea in refluxing ethanol. |
Maximizes the efficiency of generating complex heterocyclic libraries for drug discovery while minimizing purification bottlenecks.
Ideal for the manufacturing of drugs like ifenprodil and related sympathomimetics, where the alpha-bromo group is efficiently displaced by complex amines under mild conditions, avoiding the degradation seen with chloro-analogs [1].
Crucial building block for synthesizing para-hydroxyphenyl-substituted heterocycles in medicinal chemistry, leveraging the highly reactive bromo-ketone moiety to achieve rapid cyclocondensation[2].
Used as a certified reference material for quantifying active drug impurities in pharmaceutical formulations, ensuring compliance with regulatory stability and consistency standards [3].